molecular formula C6H11ClO2 B3147655 Isopentyl chloroformate CAS No. 628-50-2

Isopentyl chloroformate

Cat. No. B3147655
CAS RN: 628-50-2
M. Wt: 150.6 g/mol
InChI Key: KCCKTIKZOIPZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopentyl chloroformate, also known as isopentyl chlorocarbonate or isopentyl chloroformate, is an organic compound that is commonly used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor, and is highly reactive due to the presence of the chloroformate functional group. Isopentyl chloroformate is commonly used in the synthesis of esters, amides, and other organic compounds.

Scientific Research Applications

Derivatization in Gas Chromatography

Isopentyl chloroformate is used as a derivatizing agent in gas chromatography. It is particularly effective for treating amino groups. This application leverages its rapid esterification capabilities, making it useful for the analysis of various classes of carboxylic acids and amino acids in physiological fluids, enabling simultaneous analysis of acids and their catabolytes (Hušek, 1998).

Analysis of Water Disinfection Byproducts

Isopentyl chloroformate derivatives are instrumental in the analysis of water disinfection byproducts. Their utility lies in their ability to react with highly polar and hydrophilic analytes for effective detection using gas chromatography-mass spectrometry. This makes them suitable for identifying unknown disinfection byproducts in ozonated drinking water (Vincenti et al., 2010).

Organic Synthesis

In organic synthesis, isopentyl chloroformate serves as a carbon monoxide source in nickel-catalyzed reductive arylacylation of alkenes. This method allows for the rapid synthesis of complex organic molecules without the need for toxic CO gas, showcasing its versatility in synthetic chemistry (Xu, Wang, & Kong, 2019).

Biomonitoring of Perfluoroalkyl Acids

In the field of environmental health, isopentyl chloroformate has been used in the development of analytical methods for biomonitoring perfluoroalkyl acids in human urine. Its application here involves labeling analytes for subsequent detection, contributing to assessments of exposure to potentially harmful compounds (Jurado‐Sánchez, Ballesteros, & Gallego, 2014).

Material Science

In material science, isopentyl chloroformate plays a role in the synthesis and characterization of cellulose derivatives. It contributes to the development of materials with specific properties, such as stable monolayers, which have implications in various industrial and research applications (D'Aprano, Henry, Godt, & Wegner, 1998).

properties

IUPAC Name

3-methylbutyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCKTIKZOIPZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267772
Record name Carbonochloridic acid, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopentyl chloroformate

CAS RN

628-50-2
Record name Carbonochloridic acid, 3-methylbutyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopentyl chloroformate
Reactant of Route 2
Reactant of Route 2
Isopentyl chloroformate
Reactant of Route 3
Reactant of Route 3
Isopentyl chloroformate
Reactant of Route 4
Isopentyl chloroformate
Reactant of Route 5
Isopentyl chloroformate
Reactant of Route 6
Reactant of Route 6
Isopentyl chloroformate

Citations

For This Compound
4
Citations
PB Shrestha-Dawadi, JC Jochims - Synthesis, 1993 - thieme-connect.com
Nitriles react with methyl or ethyl chloroformate (2a, b) and antimony (V) chloride to give high yields of N-methyl-, or N-ethylnitrilium hexachloroantimonates 3, 4. With butyl chloroformate …
Number of citations: 12 www.thieme-connect.com
ML Quan, AT Chiu, CD Ellis, PC Wong… - Journal of medicinal …, 1995 - ACS Publications
… Treatment of 18 with TFA produced the primary sulfonamide which was then allowedto react with isopentyl chloroformate.The potassium salt, XR510 (1), was …
Number of citations: 16 pubs.acs.org
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
AM Himsl - 1996 - search.proquest.com
… synthetic procedures for the synthesis of several not readily available reagents such as 3,3-dimethylbutyl chloroformate, 2-(trimethylsilyl)ethyl chloroformate, and isopentyl chloroformate…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.